tert-Butyl (2-(2-(hex-5-yn-1-yloxy)ethoxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(2-(hex-5-yn-1-yloxy)ethoxy)ethyl)carbamate is an organic compound with the molecular formula C14H25NO4. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a tert-butyl group and a complex ether chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-(hex-5-yn-1-yloxy)ethoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method involves the use of hex-5-yn-1-ol as the starting material, which is reacted with ethylene oxide to form the intermediate 2-(2-(hex-5-yn-1-yloxy)ethoxy)ethanol. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(2-(hex-5-yn-1-yloxy)ethoxy)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The ether and carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethers or carbamates.
Scientific Research Applications
tert-Butyl (2-(2-(hex-5-yn-1-yloxy)ethoxy)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-(hex-5-yn-1-yloxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ether chain can also interact with hydrophobic regions of biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate: Similar structure but with a prop-2-yn-1-yloxy group instead of hex-5-yn-1-yloxy.
tert-Butyl carbamate: Lacks the ether chain, simpler structure.
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate: Contains a hydroxyethoxy group instead of hex-5-yn-1-yloxy.
Uniqueness
tert-Butyl (2-(2-(hex-5-yn-1-yloxy)ethoxy)ethyl)carbamate is unique due to its combination of a carbamate group with a complex ether chain containing an alkyne moiety. This structure imparts distinct reactivity and potential for diverse applications in synthesis and biological research.
Properties
IUPAC Name |
tert-butyl N-[2-(2-hex-5-ynoxyethoxy)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-5-6-7-8-10-18-12-13-19-11-9-16-14(17)20-15(2,3)4/h1H,6-13H2,2-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVWLQOGWHAIBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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